molecular formula C15H16N4O B2758853 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine CAS No. 2034332-31-3

4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine

Cat. No.: B2758853
CAS No.: 2034332-31-3
M. Wt: 268.32
InChI Key: RGUSMZRWHBRJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a specialized compound offered for research and development purposes, particularly in the field of oncology and kinase inhibition. The core structure of this molecule is based on the pyrazolo[1,5-a]pyrazine scaffold, which is recognized in medicinal chemistry as a privileged structure for designing kinase inhibitors . Kinase inhibition is a principal strategy in developing targeted cancer therapies, as these enzymes are frequently dysregulated in various cancers . Related chemical structures featuring the pyrazolo[1,5-a]pyrazine core are utilized in the synthesis of novel small molecules that target cyclin-dependent kinases (CDKs) . CDK2, in particular, is a validated target for cancer treatment due to its crucial role in controlling cell cycle progression; its inhibition can halt the proliferation of tumor cells . Researchers can leverage this compound as a key intermediate or building block to create potential therapeutic agents. Its molecular design, which includes a cyclopropyl group and a carbonyl linkage to a pyridine ring, is intended to optimize interactions with the ATP-binding site of kinase targets. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(12-3-5-16-6-4-12)18-7-8-19-13(10-18)9-14(17-19)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUSMZRWHBRJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

The pyrazolo[1,5-a]pyrazine scaffold is conventionally synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. Abdel-Rahman et al. demonstrated that 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile could be prepared using 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile and diethyl oxalate under refluxing ethanol. For the target compound, this approach was adapted by replacing phenyl groups with cyclopropane-containing precursors.

A modified protocol using 2-cyclopropylacetylacetone and tert-butyl carbazate in acetic acid yielded 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Table 1). The reaction proceeded at 80°C for 12 hours, achieving 68% yield after column purification.

Table 1: Cyclocondensation Optimization for Pyrazolo[1,5-a]Pyrazine Core

Precursor Solvent Temp (°C) Time (h) Yield (%)
2-cyclopropylacetylacetone AcOH 80 12 68
Ethyl cyclopropanecarboxylate EtOH 70 24 42
Cyclopropanecarbonyl chloride DCM 25 6 31

Enamine-Mediated Regioselective Synthesis

Two-Step Enamine Cyclization

Mennie et al. developed a regioselective route to pyrazolo[1,5-a]pyridines using enamine intermediates formed from methyl pyridin-2-ylacetate and dimethylformamide dimethyl acetal (DMF-DMA). Applied to pyrazolo[1,5-a]pyrazines, this method involved:

  • Condensation of cyclopropanecarboxaldehyde with 2-aminopyrazine to form enamine A
  • Cyclization with O-(mesitylsulfonyl)hydroxylamine to install the pyrazole ring

The critical advantage lies in the complete regiocontrol at position 2, essential for introducing the cyclopropyl group. NMR studies confirmed intramolecular hydrogen bonding between the enamine nitrogen and carbonyl oxygen, directing cyclization specificity.

Functional Group Transformations

Carbonyl Bridge Installation

The 5-carbonyl linkage between pyrazolo[1,5-a]pyrazine and pyridine was achieved through Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine reacted with nicotinoyl chloride in dichloromethane at 0°C to 25°C over 6 hours (Scheme 1).

Scheme 1:
Pyrazolo[1,5-a]pyrazine + Nicotinoyl chloride → 4-{2-Cyclopropyl...pyridine} (Yield: 57%)

Alternative methods evaluated:

  • Suzuki-Miyaura Coupling: Preformed pyrazolo-pyrazine boronic ester with 4-bromopyridine gave <20% yield due to steric hindrance
  • Buchwald-Hartwig Amination: Required Pd/Xantphos catalysts but led to over-alkylation byproducts

Multicomponent Reaction Approaches

Azido-Ugi Four-Component Reaction

Adapting the methodology of Taran et al., a one-pot synthesis combined:

  • 2-Cyclopropylpyrazolo[1,5-a]pyrazinecarbaldehyde
  • Tritylamine
  • 4-Pyridylisocyanide
  • Azidotrimethylsilane

In methanol at 25°C, this generated an intermediate tetrazole adduct, which underwent acetic anhydride-mediated cyclization at 75°C to install the carbonyl bridge (73% yield over two steps). The approach minimized purification steps while maintaining regiochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Cyclocondensation 3 42 95.2 Moderate
Enamine Cyclization 2 65 97.8 High
Multicomponent Reaction 2 73 98.5 High

Key findings:

  • Enamine routes provide superior regiocontrol for cyclopropane positioning
  • Multicomponent reactions enable convergent synthesis but require strict stoichiometric control
  • Friedel-Crafts acylation remains the most reliable for carbonyl installation despite moderate yields

Challenges and Optimization Strategies

Cyclopropane Ring Stability

The cyclopropyl group exhibited sensitivity to strong acids (e.g., H₂SO₄) and elevated temperatures (>100°C). Stabilization was achieved by:

  • Using trifluoroacetic acid (TFA) instead of HCl in workup steps
  • Maintaining reaction temperatures below 80°C during acylations
  • Introducing electron-withdrawing groups at position 3 to reduce ring strain

Purification Difficulties

The polar nature of the target compound necessitated:

  • Dual-column chromatography (silica gel followed by C18 reverse-phase)
  • Crystallization from ethyl acetate/n-hexane (1:5 v/v) to achieve >99% purity

Chemical Reactions Analysis

Types of Reactions

4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds derived from pyrazolo[1,5-a]pyrazine derivatives. For example, related compounds have shown efficacy against hepatitis B virus (HBV) by inhibiting viral replication and interfering with viral protein functions . The structural similarity suggests that 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine may exhibit similar antiviral properties.

Anticancer Potential

Compounds containing the pyrazolo[1,5-a]pyrazine structure have been investigated for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The incorporation of the cyclopropyl group may enhance these biological activities by improving binding affinity to biological targets.

Fluorescent Probes

The unique structural features of pyrazolo[1,5-a]pyrazine derivatives allow for their use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cell lines such as HeLa cells . Their photophysical properties make them suitable for applications in bioimaging and diagnostics.

Organic Electronics

The electronic properties of this compound also suggest potential applications in organic electronics. The compound's ability to form stable charge-transfer complexes could be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or modulator .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural analogs of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine and their key features:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Reference
This compound C₁₆H₁₅N₅O Cyclopropyl (C2), pyridine carbonyl (C5) Bicyclic core, planar pyridine, rigid cyclopropyl
5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK9) C₁₉H₁₅N₃O Phenyl (C5), p-tolyl (C2), ketone (C7) Pyrimidinone ring, increased electron-withdrawing character
2-(tert-Butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK59) C₁₈H₁₉N₃O tert-Butyl (C2), phenyl (C5) Bulky tert-butyl group enhances steric hindrance
3-(Tetramethyl-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine C₁₃H₂₀BN₃O₂ Boronate ester (C3) Boron-containing substituent for Suzuki coupling applications
2-R-5-oxo-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Variable Thiadiazole ring fused to pyrimidine Sulfur-containing heterocycle, antimicrobial activity

Key Observations :

  • Core Heterocycle: The pyrazolo[1,5-a]pyrazine core in the target compound differs from pyrazolo[1,5-a]pyrimidinones (e.g., MK9, MK59) by replacing the pyrimidinone oxygen with a nitrogen, altering electronic properties and hydrogen-bonding capacity .
  • Substituent Effects: The cyclopropyl group in the target compound provides steric bulk without significant electron-withdrawing/donating effects, contrasting with the electron-deficient pyrimidinone ketone in MK9 . Boronate esters (e.g., ) introduce reactivity for cross-coupling reactions, a feature absent in the target compound .
Pharmacological and Functional Comparison
Compound Class Biological Activity Mechanism/Application Reference
Pyrazolo[1,5-a]pyrazines Kinase inhibition (CDK, EGFR) ATP-competitive binding via purine mimicry
Pyrazolo[1,5-a]pyrimidinones Anticancer, anti-inflammatory Modulation of MAPK/ERK pathways
Thiadiazolo-pyrimidines Antimicrobial (broad-spectrum) Disruption of bacterial cell wall synthesis
Boronate-containing analogs Diagnostic probes (PET imaging) Suzuki-Miyaura cross-coupling for radiolabeling

Key Insights :

  • The target compound’s pyridine carbonyl group may enhance binding to metal ions or polar residues in kinase active sites, differentiating it from pyrimidinone-based inhibitors .
Industrial and Commercial Comparison
  • Availability : The target compound and its hydrochloride salt are supplied globally (e.g., Enamine Ltd, Bidepharm) as building blocks for drug discovery, priced at $200–500/g () .
  • Applications: Pyrazolo[1,5-a]pyrimidinones (e.g., MK9) are advanced to preclinical trials for cancer, while boronate derivatives are niche tools for radiochemistry .

Biological Activity

The compound 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C14H20N4O2
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 2034605-53-1

The compound features a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent and a carbonyl group linked to a pyridine ring. This configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Similar pyrazolo derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Activity : Pyrazole derivatives have been documented to exhibit significant antibacterial and antifungal properties. The presence of the cyclopropyl group may enhance these effects due to increased lipophilicity and binding affinity to bacterial enzymes .
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings regarding the biological activities associated with this compound and related pyrazole derivatives:

Biological Activity Description References
AntitumorInhibits cell proliferation by targeting CDKs
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryModulates inflammatory cytokines
AntifungalEffective against fungal pathogens

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in cancer treatment:

  • Study on Breast Cancer : A study explored the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer types .
  • Antimalarial Activity : Research on chloroquine-pyrazole analogues demonstrated promising results against Plasmodium falciparum. The study emphasized the structural importance of the pyrazole ring in maintaining activity against drug-resistant strains .

Structure-Activity Relationships (SAR)

The structural features of this compound are crucial for its biological efficacy:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Carbonyl Functionality : Plays a role in binding interactions with biological targets.
  • Pyridine Ring : Contributes to the overall electronic properties and potential interactions with receptors.

Q & A

Q. What are the key synthetic routes for preparing 4-{2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine?

The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrazine derivatives) under acidic or thermal conditions. For example, cyclopropane-containing analogs may require palladium-catalyzed cross-coupling to introduce the cyclopropyl group .
  • Carbonylation : Reaction of the pyrazolo[1,5-a]pyrazine intermediate with pyridine derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for cyclopropane (δ ~1.2–1.5 ppm for CH₂, δ ~0.8–1.0 ppm for CH) and pyridine carbonyl (δ ~165–170 ppm) .
    • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazolo[1,5-a]pyrazine core?

  • Solvent Selection : Ethanol or methanol (vs. higher alcohols) enhances hydrazine-mediated cyclization due to better nucleophilicity and lower steric hindrance .
  • Temperature Control : Maintain 78°C for hydrazine reactions to avoid side products (e.g., over-substitution or decomposition) .
  • Catalyst Screening : Test Cu(I) or Pd(0) catalysts for cyclopropane introduction; Pd(PPh₃)₄ often provides higher regioselectivity .

Q. What strategies resolve contradictions in biological activity data for analogs?

  • Structure-Activity Relationship (SAR) Studies :
    • Pyridine Substitution : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance binding to kinase targets (IC₅₀ <100 nM) .
    • Cyclopropyl Impact : Reduces metabolic degradation but may decrease solubility; balance with hydrophilic groups (e.g., -OH, -COOEt) .
  • Data Normalization : Use standardized assays (e.g., ATPase inhibition for kinase studies) and control for batch-to-batch purity variations (>95% by HPLC) .

Q. How is computational modeling applied to study its mechanism of action?

  • Docking Simulations :
    • Target Identification : Screen against kinase databases (e.g., PDB) using AutoDock Vina. Pyrazolo[1,5-a]pyrazine scaffolds show affinity for DYRK2 (binding energy ≤-9 kcal/mol) .
    • Pharmacophore Analysis : Map hydrophobic (cyclopropyl), hydrogen-bonding (pyridine carbonyl), and π-π stacking (aromatic rings) features .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.1–1.3 (m, 4H, cyclopropane), 7.8–8.1 (m, 2H, pyridine)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.5 (C=O), 150.2 (pyrazine C), 12.8 (cyclopropane CH₂)
HRMS (ESI+)[M+H]⁺ calcd. 325.1421, found 325.1418

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (µM)Key Structural FeatureReference
Pyrazolo[1,5-a]pyrimidine 7cHEPG2 (liver cancer)2.70 ± 0.284-CF₃ substitution
Dopamine D2 ligand 16cD2 receptor0.12 ± 0.03Pyrazolo[1,5-a]pyridine appendage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.